(5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-14-4-3-13(26-14)17(24)23-7-1-2-11(10-23)8-15-21-16(22-25-15)12-9-19-5-6-20-12/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAZDMVFIOTYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a thiophene ring, a pyrazine moiety, and an oxadiazole structure. This combination of functional groups suggests potential biological activities that are currently being explored in various research studies. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 389.9 g/mol . The presence of the chlorothiophene and oxadiazole rings is noteworthy due to their established roles in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₄O₂S |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 2034318-06-2 |
Biological Activity Overview
The biological activities of compounds containing oxadiazole and piperidine moieties have been widely documented, indicating their potential as therapeutic agents. Key activities include:
- Anticancer Activity : Oxadiazole derivatives have shown significant anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to the one discussed have demonstrated inhibitory effects on tubulin polymerization and induced mitotic arrest in cancer cells .
- Enzyme Inhibition : The compound is expected to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are critical targets for treating neurological disorders and infections .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity and leading to therapeutic effects.
- Receptor Modulation : It may also interact with various receptors involved in signaling pathways related to cancer progression and inflammation.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Anticancer Studies : A study reported that a related oxadiazole derivative exhibited IC50 values ranging from 1.13 to 6.28 µM against different cancer cell lines . This suggests that modifications in the structure can enhance potency.
- Neuroprotective Effects : Compounds featuring similar scaffolds have been evaluated for neuroprotective effects against oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases .
- Inhibition Studies : Another set of experiments demonstrated that certain oxadiazole derivatives could inhibit histone deacetylases (HDACs), which are crucial in cancer biology .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that derivatives of oxadiazoles can modulate inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory disorders .
Central Nervous System Disorders
Given the structural characteristics of (5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, there is potential for applications in treating central nervous system disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to enhance cognitive function .
Case Studies
Several studies have documented the efficacy of structurally similar compounds in preclinical models:
- A study demonstrated that oxadiazole derivatives exhibited significant anticancer activity by targeting specific oncogenic pathways .
- Another research highlighted the anti-inflammatory properties of related compounds through modulation of cytokine release in vitro .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and nucleophilic substitution. Optimized industrial production methods focus on maximizing yield and purity through controlled reaction conditions .
Chemical Reactions Analysis
Reactivity of the Chlorothiophene Moiety
The 5-chlorothiophene group is a key site for electrophilic and nucleophilic substitutions:
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Nucleophilic Aromatic Substitution : The chlorine atom at the 5-position of the thiophene ring can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions, forming derivatives such as thiophene-amines or ethers .
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Electrophilic Substitution : The electron-rich thiophene ring may undergo electrophilic attack at the 3- or 4-positions, though steric hindrance from adjacent groups could limit reactivity.
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole ring is a heterocycle with notable stability and reactivity:
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Ring-Opening Reactions : Under acidic or reductive conditions, the oxadiazole ring may cleave. For example, catalytic hydrogenation could reduce the N–O bond, yielding amidine derivatives .
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Cycloadditions : The oxadiazole’s electron-deficient nature allows participation in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocyclic systems .
Piperidine and Methanone Group Reactivity
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Piperidine Functionalization :
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The piperidine nitrogen can undergo alkylation or acylation reactions. For instance, treatment with acyl chlorides or alkyl halides introduces substituents at the nitrogen, modifying steric and electronic properties .
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The methylene bridge (-CH2-) linking the piperidine and oxadiazole groups may participate in oxidation reactions, potentially forming a ketone or carboxylic acid derivative under strong oxidizing agents .
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Methanone Reactivity :
Synthetic and Catalytic Considerations
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Microwave-Assisted Synthesis : The compound’s synthesis involves multi-step sequences, including cyclocondensation for oxadiazole formation and coupling reactions for assembling the piperidine-thiophene backbone. Microwave irradiation enhances reaction efficiency and yield .
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Retrosynthetic Analysis : Computational tools suggest feasible pathways via fragment coupling, such as forming the oxadiazole ring from nitrile oxides and amidoximes, followed by piperidine-thiophene conjugation.
Mechanistic Insights
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Oxadiazole Ring Stability : The oxadiazole’s resonance stabilization limits ring-opening under mild conditions but permits reactivity under high-energy environments (e.g., strong acids/bases) .
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Steric Effects : Bulky substituents on the piperidine ring may hinder reactivity at the nitrogen center, necessitating optimized conditions for functionalization .
Comparison with Similar Compounds
Structural Analog 1: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
Key Features :
- Thiophene core : Similar to the target compound, 7a includes a substituted thiophene ring but lacks the chlorine substituent.
- Pyrazole vs. oxadiazole: The pyrazole group in 7a may confer different hydrogen-bonding capabilities compared to the oxadiazole in the target compound. Synthesis: Prepared via cyclocondensation of malononitrile with thiophene derivatives, a method adaptable to the target compound’s synthesis .
Structural Analog 2: 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Key Features :
- Piperidine linkage : Shares the piperidine scaffold but substitutes the oxadiazole-pyrazine group with a triazole-thiol moiety.
- Chloropyridine : The 3-chloro-5-trifluoromethylpyridine enhances electrophilicity, contrasting with the target compound’s pyrazine group.
Bioactivity : Triazole-thiol derivatives exhibit kinase inhibition and antiproliferative effects, implying that the target compound’s oxadiazole-pyrazine unit may modulate similar pathways .
Structural Analog 3: 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
Key Features :
- Phenol-pyrazole core: Differs significantly from the target compound’s thiophene-oxadiazole system but shares aromatic heterocyclic diversity.
- Hydroxy group: Introduces polarity, whereas the target compound’s chlorothiophene enhances hydrophobicity.
Comparative Analysis: Structural and Functional Properties
*LogP values are computational estimates (e.g., using Molinspiration).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5-Chlorothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a nitrile precursor with hydroxylamine under acidic conditions .
- Step 2 : Alkylation of the piperidine moiety using a chloromethyl-oxadiazole intermediate (e.g., 5-(chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole) .
- Step 3 : Coupling the chlorothiophene carbonyl group to the piperidine nitrogen via nucleophilic acyl substitution .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on the thiophene, oxadiazole, and piperidine rings. For example, the piperidine CH₂ group adjacent to the oxadiazole typically appears at δ 2.8–3.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. What preliminary pharmacological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the oxadiazole’s potential as a hydrogen-bond acceptor .
- Cellular Assays : Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity screening, given the chlorothiophene moiety’s DNA-intercalating properties .
- Solubility/DMPK : Assess logP values (predicted >3.5) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Replace the pyrazine ring with other heterocycles (e.g., pyridine or triazine) to modulate target affinity .
- Bioisosteric Replacement : Substitute the oxadiazole with a 1,3,4-thiadiazole to enhance metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., SHELX-refined structures) to identify critical bonding interactions with biological targets .
Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?
- Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2) .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the piperidine-oxadiazole linkage .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and topological torsion indices to predict IC₅₀ values .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodology :
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Crystallographic Validation : Resolve target-bound structures to confirm direct vs. allosteric binding modes .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology :
- Crystallization Screens : Use PEG/Ionic Liquid matrices to overcome low solubility .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement if twinning is observed .
- Thermal Motion : Collect data at 100 K to reduce disorder in the piperidine ring .
Notes
- Methodological Rigor : All answers integrate peer-reviewed synthesis, characterization, and computational protocols from cited evidence.
- Contradictions Addressed : Emphasis on reproducibility (e.g., assay conditions) and structural validation (e.g., crystallography) to resolve conflicting data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
